REACTION_CXSMILES
|
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]#[N:15])=[CH:12][NH:11][N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].CI.[C:20](O)(=O)C>CN(C)C=O.O>[CH3:20][N:11]1[CH:12]=[C:13]([C:14]#[N:15])[C:9]([C:7]2[O:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[N:10]1 |f:1.2|
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Name
|
3-(5-nitro-2-furyl)-1H-pyrazole-4-carbonitrile
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NNC=C1C#N
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
while stirring and under nitrogen at from -2° C to -5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
the thus-obtained reaction mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
add dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Remove
|
Type
|
CUSTOM
|
Details
|
formed precipitate
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
recrystallize residue twice from dimethylformamide and water
|
Type
|
CUSTOM
|
Details
|
Dry the residue in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallize the resulting 13.5 g of product three more times from dimethylformamide and water
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)C#N)C=1OC(=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |